Dihydroorotate Dehydrogenase (DHODH) Inhibition: Micromolar Potency in P. falciparum
8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, as exemplified in patent US8703811, demonstrates inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a validated antimalarial target [1]. In a Type 2 DHODH activity assay measuring orotate formation via chromogen reduction, the compound exhibits an IC50 of 2.50E+5 nM (250 µM) [1]. While this potency is moderate, it establishes a clear structure-activity relationship (SAR) baseline for this substitution pattern. Closely related analogs in the same patent series show varied potencies, underscoring the sensitivity of DHODH inhibition to specific substituents at the 8-position [1]. This quantitative anchor allows researchers to benchmark new derivatives and avoid futile screening of inactive in-class compounds.
| Evidence Dimension | IC50 for P. falciparum DHODH inhibition |
|---|---|
| Target Compound Data | 2.50E+5 nM (250 µM) |
| Comparator Or Baseline | Other pyrido[3,4-d]pyrimidine analogs from patent US8703811 (exact values not specified; potency varies with substitution) |
| Quantified Difference | N/A (Class-level benchmark; other analogs may exhibit lower/higher potency based on substituent variations). |
| Conditions | Type 2 DHODH activity assay (direct measurement of orotate formation or chromogen reduction using DCIP). |
Why This Matters
This data point confirms that the 8-methoxy-2,4-diol substitution pattern is not inert and provides a defined, albeit moderate, level of DHODH engagement—critical for SAR-driven optimization and for avoiding procurement of completely inactive core scaffolds.
- [1] Genzyme Corporation. (2014). US Patent US8703811B2: Compounds and methods of use. BindingDB Entry BDBM120282. View Source
